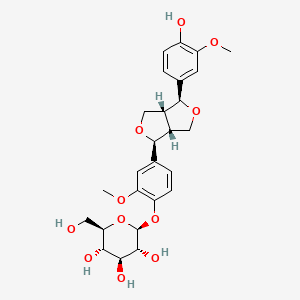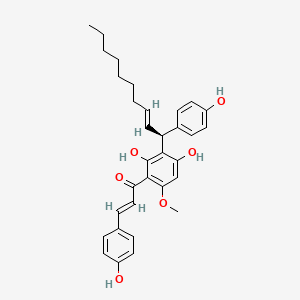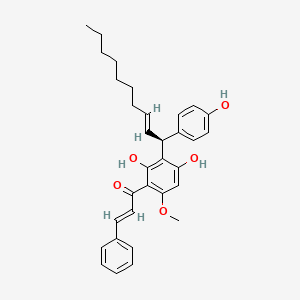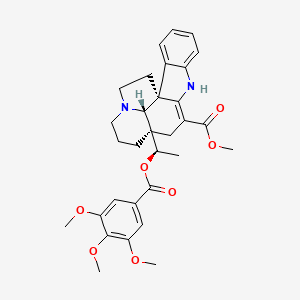
(1S,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester is a synthetic intermediate useful for pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
Biological Activity of Carboxylic Acids
Natural carboxylic acids, similar in structure to (1S,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester, are known for their biological activities. A study compared the effects of different carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activities. The research revealed that the structure of carboxylic acids significantly influences their bioactivity. For instance, the presence of hydroxyl groups in these molecules was found to affect their intermolecular interactions and cytotoxic potential. Furthermore, the carboxyl group in these acids was highlighted for its role in chelating transition metal ions (Godlewska-Żyłkiewicz et al., 2020).
Enzymatic Activities and Applications
Carboxylic ester hydrolases (CEHs) are enzymes that catalyze the hydrolysis of carboxylic esters to produce alcohol and acid. These enzymes are identified across various domains of life, including bacteria. The structural studies of bacterial CEHs provide insights into their diverse catalytic machinery, substrate specificity, and potential industrial applications. The study pointed out the necessity of further structural studies of CEHs to understand their biological roles and industrial potential (Oh et al., 2019).
Chemical Synthesis and Functionalization
The selective functionalization of saturated C-H bonds has garnered significant interest, especially in the context of metal-catalyzed C-H bond functionalization reactions. Metalloporphyrin-catalyzed saturated C-H bond functionalization, which includes hydroxylation, amination, and carbenoid insertion, has been a subject of extensive research. These reactions are notable for their high selectivity and the potential to yield high product turnover numbers. The reactivity of metal-ligand multiple bonded species towards saturated C-H bonds and their involvement in the reactions were specifically discussed in the study (Che et al., 2011).
Eigenschaften
Produktname |
(1S,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.3 |
InChI |
InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m0/s1 |
InChI-Schlüssel |
RDUCOWDKAANTQZ-RYUDHWBXSA-N |
SMILES |
O[C@@H]1C[C@@H](C(OCC2=CC=CC=C2)=O)CC1 |
Synonyme |
(1S,3S)-benzyl-3-hydroxycyclopentanecarboxylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














